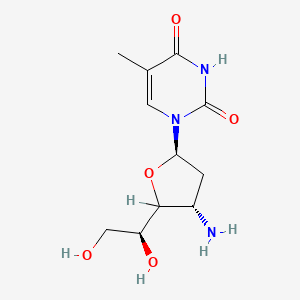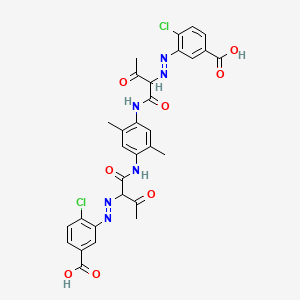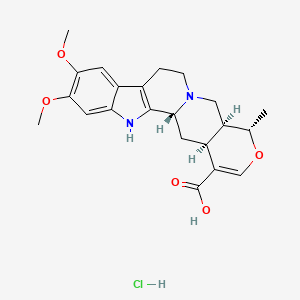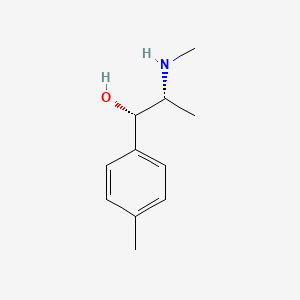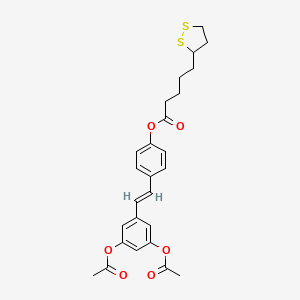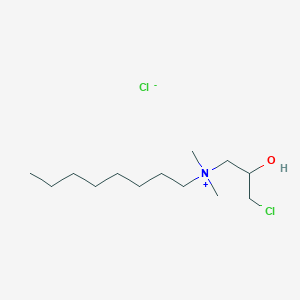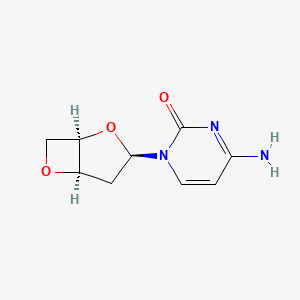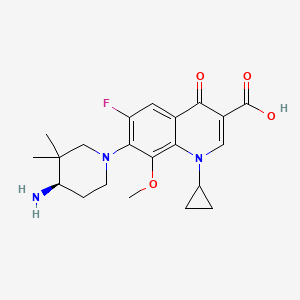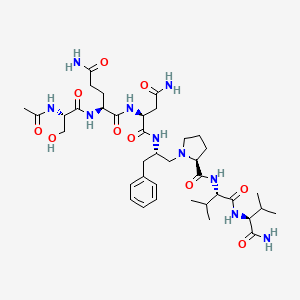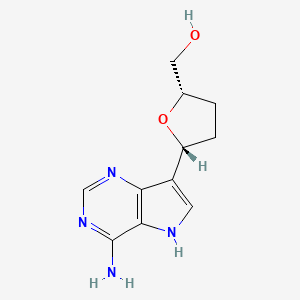
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Pyrrolidino-3’-deoxythymidine is a synthetic nucleoside analog that incorporates a pyrrolidine ring into its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of 2’-Pyrrolidino-3’-deoxythymidine allows it to interact with biological systems in ways that differ from natural nucleosides, making it a valuable tool for scientific investigation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-3’-deoxythymidine typically involves the modification of thymidine. One common method includes the introduction of a pyrrolidine ring at the 2’ position of the deoxyribose sugar. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of 2’-Pyrrolidino-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions: 2’-Pyrrolidino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidine ring or the deoxyribose sugar.
Reduction: Reduction reactions can be used to alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring or the sugar moiety.
科学的研究の応用
2’-Pyrrolidino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2’-Pyrrolidino-3’-deoxythymidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
類似化合物との比較
2’-Deoxythymidine: The natural nucleoside from which 2’-Pyrrolidino-3’-deoxythymidine is derived.
3’-Deoxythymidine: Another modified nucleoside with potential antiviral properties.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with enhanced stability and activity.
Uniqueness: 2’-Pyrrolidino-3’-deoxythymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural modification allows for different interactions with biological targets, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
134935-06-1 |
|---|---|
分子式 |
C14H21N3O4 |
分子量 |
295.33 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChIキー |
UWVAPBCWJJHQNM-DMDPSCGWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
